N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-fluorobenzamide
Description
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-fluorobenzamide is a pyrazolo[3,4-d]pyrimidinone derivative characterized by a 3-chlorophenyl group at position 1 and a 4-fluorobenzamide moiety at position 4.
Properties
IUPAC Name |
N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-4-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClFN5O2/c19-12-2-1-3-14(8-12)25-16-15(9-22-25)18(27)24(10-21-16)23-17(26)11-4-6-13(20)7-5-11/h1-10H,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRZIWZOBIPWBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClFN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-fluorobenzamide, is a derivative of pyrazolo[3,4-d]pyrimidine. Pyrazolo[3,4-d]pyrimidines are known to inhibit cyclin-dependent kinases (CDKs). CDKs are essential in cellular processes and play a significant role in the development and progression of many diseases, including cancer. They are responsible for phosphorylation of key components for cell proliferation.
Mode of Action
The compound interacts with its target, CDK2, by fitting into the CDK2 active site through essential hydrogen bonding. This interaction inhibits the enzymatic activity of CDK2, leading to alterations in cell cycle progression.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This results in the arrest of cell growth and induction of apoptosis within cells.
Biological Activity
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-fluorobenzamide is a synthetic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the field of cancer therapeutics. The following sections will detail its biological activity, structure-activity relationships, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H11ClFN5O2 with a molecular weight of 383.77 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core fused with a 4-fluorobenzamide moiety and a chlorophenyl substituent. This unique combination enhances its lipophilicity and may influence its interaction with various biological targets, making it a candidate for pharmacological exploration .
| Property | Value |
|---|---|
| Molecular Formula | C18H11ClFN5O2 |
| Molecular Weight | 383.77 g/mol |
| CAS Number | 919842-88-9 |
| Purity | Typically >95% |
Kinase Inhibition
This compound has been identified as a potential inhibitor of several kinases involved in cancer cell signaling pathways. Notably, it shows significant activity against:
- Aurora Kinase
- FLT3 (Fms-like tyrosine kinase 3)
- JAK2 (Janus kinase 2)
These kinases are crucial in regulating cell division and proliferation, making them important targets for cancer therapy .
Anti-Cancer Properties
Preclinical studies have demonstrated that this compound exhibits promising anti-cancer effects in various cancer cell lines. Its mechanism of action appears to involve the inhibition of kinase activity, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Case Study: Efficacy Against Specific Cancer Types
In vitro assays have shown that this compound effectively inhibits the growth of:
- Breast Cancer Cells (MCF-7)
- Lung Cancer Cells (A549)
The IC50 values for these cell lines were found to be significantly lower than those for standard chemotherapeutic agents, indicating superior efficacy in certain contexts .
The biological activity of this compound is primarily attributed to its ability to bind selectively to the ATP-binding sites of target kinases. This binding prevents the phosphorylation of downstream substrates necessary for cell cycle progression. Studies suggest that modifications in the chemical structure can enhance binding affinity and selectivity .
Structure-Activity Relationship (SAR)
The presence of halogen atoms (chlorine and fluorine) in the structure is believed to enhance the compound's lipophilicity and improve its binding interactions with target proteins. The specific substitution pattern on the pyrazolo[3,4-d]pyrimidine core is crucial for its biological activity .
Table 2: Structure-Activity Relationship Insights
| Substituent | Effect on Activity |
|---|---|
| Chlorine | Increases lipophilicity and binding affinity |
| Fluorine | Enhances selectivity towards kinases |
Future Directions
Further research is warranted to explore the full therapeutic potential of this compound. Key areas include:
- In vivo Studies : Assessing efficacy and safety in animal models.
- Mechanistic Studies : Elucidating detailed pathways affected by kinase inhibition.
- Combination Therapies : Investigating synergistic effects with existing chemotherapeutics.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Pyrazolo[3,4-d]pyrimidinone Derivatives
Several analogs share the pyrazolo[3,4-d]pyrimidinone core but differ in substituents, leading to varied biological activities:
- EGFR Inhibition : Compound 237 (IC50: 0.186 µM) demonstrates moderate EGFR inhibition but is less potent than erlotinib (IC50: 0.03 µM). The target compound’s 4-fluorobenzamide group may enhance binding via dipole interactions, though its potency remains speculative .
- Apoptosis Induction : Flow cytometry studies show that analogs like 235 induce significant apoptosis (higher than 237 ), suggesting that electron-withdrawing substituents (e.g., Cl, F) may enhance pro-apoptotic effects .
Substituent Effects on Activity
- 3-Chlorophenyl vs. 4-Fluorophenyl : Replacing the 3-chlorophenyl group (target compound) with a 4-fluorophenyl (e.g., in N-(1-(4-fluorophenyl)-...-2-(trifluoromethyl)benzamide ) introduces steric and electronic variations. The 3-Cl group may improve hydrophobic interactions in kinase pockets.
Physicochemical Properties
Melting points (MP) and spectroscopic data provide insights into solubility and stability:
- Higher MPs (e.g., 138–140°C for 10b ) suggest reduced solubility, which may limit bioavailability. The target compound’s MP is unreported but could be comparable to 10a given structural similarities.
Structure-Activity Relationship (SAR) Trends
- Electron-Withdrawing Groups : The 3-Cl and 4-F substituents likely enhance binding to ATP pockets via hydrophobic and dipole interactions, as seen in 237 .
- Side Chain Flexibility : Rigid benzamide groups (e.g., 4-fluorobenzamide) may restrict conformational freedom, improving target selectivity over bulkier substituents like trifluoromethyl .
Q & A
Basic: What are the critical steps in synthesizing N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-fluorobenzamide?
Methodological Answer:
Synthesis typically involves:
Core Formation : Cyclization of pyrazole precursors with 3-chlorophenyl hydrazine to generate the pyrazolo[3,4-d]pyrimidin-4-one core .
Acylation : Reaction of the core with 4-fluorobenzoyl chloride under anhydrous conditions (e.g., DMF solvent, triethylamine catalyst) to introduce the benzamide group .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Key parameters: Temperature control (60–100°C), inert atmosphere (N₂), and stoichiometric ratios (1:1.2 for core:acylating agent) to minimize side products .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies substituent positions (e.g., 3-chlorophenyl protons at δ 7.4–7.6 ppm; pyrimidinone carbonyl at δ 163 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 412.08) .
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) assesses purity (>98% required for biological assays) .
Basic: What biological targets are associated with this compound?
Methodological Answer:
- Kinase Inhibition : Pyrazolo[3,4-d]pyrimidine derivatives selectively target ATP-binding pockets in kinases (e.g., JAK2, EGFR). Assays include fluorescence polarization (FP) or TR-FRET to measure IC₅₀ values .
- Apoptosis Induction : In vitro studies (MTT assays, flow cytometry) on cancer cell lines (e.g., MCF-7, HepG2) show dose-dependent apoptosis via caspase-3 activation .
Advanced: How can synthetic routes be optimized to improve yield?
Methodological Answer:
- Catalyst Screening : Replace triethylamine with DMAP (4-dimethylaminopyridine) to enhance acylation efficiency (yield increases from 65% to 82%) .
- Flow Chemistry : Continuous flow reactors reduce reaction time (from 12h to 2h) and improve reproducibility by maintaining precise temperature (±1°C) .
- Byproduct Analysis : LC-MS monitors intermediates (e.g., unreacted core) to adjust reagent stoichiometry .
Advanced: How do substituent variations (e.g., 3-chlorophenyl vs. 4-fluorophenyl) impact biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- 3-Chlorophenyl : Enhances hydrophobic interactions with kinase pockets (IC₅₀ = 0.12 µM for JAK2 vs. 0.45 µM for unsubstituted analogs) .
- 4-Fluorobenzamide : Improves metabolic stability (t₁/₂ increases from 1.2h to 3.5h in microsomal assays) by reducing CYP450 oxidation .
- Computational Modeling : Molecular docking (AutoDock Vina) identifies steric clashes with bulkier substituents (e.g., 4-methylphenyl reduces binding affinity by 40%) .
Advanced: How to resolve contradictions in reported IC₅₀ values across studies?
Methodological Answer:
- Assay Standardization : Use identical kinase isoforms (e.g., JAK2 V617F mutant) and ATP concentrations (1 mM) to minimize variability .
- Data Normalization : Express activity relative to positive controls (e.g., staurosporine for kinase inhibition) and account for solvent effects (DMSO ≤0.1%) .
- Meta-Analysis : Compare datasets using Bland-Altman plots to identify systematic biases (e.g., higher IC₅₀ in cell-based vs. enzyme assays due to membrane permeability) .
Advanced: What computational tools predict binding modes with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) : GROMACS simulations (50 ns, AMBER force field) assess stability of kinase-ligand complexes (RMSD <2.0 Å indicates stable binding) .
- Free Energy Perturbation (FEP) : Predicts ΔΔG for substituent modifications (e.g., -3.2 kcal/mol for 4-fluoro substitution improving binding) .
- ADMET Prediction : SwissADME estimates logP (2.8) and BBB permeability (low), guiding lead optimization .
Advanced: What challenges arise in scaling synthesis from mg to gram quantities?
Methodological Answer:
- Purification Bottlenecks : Replace column chromatography with pH-controlled crystallization (ethanol/water, pH 6.5) to reduce solvent waste .
- Exothermic Reactions : Use jacketed reactors with cooling loops (-10°C) during acylation to prevent thermal degradation .
- Quality Control : Implement inline PAT (Process Analytical Technology) tools (e.g., FTIR) for real-time monitoring of reaction progression .
Advanced: How to validate target engagement in cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Treat cells (e.g., HEK293T) with compound (10 µM, 1h), lyse, heat (37–65°C), and quantify soluble target via Western blot .
- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound to kinases, followed by pull-down/MS identification .
Advanced: How to address discrepancies between in vitro and in vivo efficacy?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma protein binding (≥95% limits free drug concentration) and hepatic clearance (using human liver microsomes) .
- Metabolite Identification : LC-HRMS detects hydroxylated metabolites (e.g., para-fluorobenzamide oxidation) that reduce activity in vivo .
- Formulation Optimization : Use PEGylated nanoparticles to enhance solubility (from 0.5 mg/mL to 5 mg/mL) and bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
